![molecular formula C9H18N2 B14706059 1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine CAS No. 20030-86-8](/img/structure/B14706059.png)
1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine is a chemical compound with the molecular formula C₉H₁₈N₂ It consists of a pyrrolidine ring attached to a dimethylaziridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with 2,2-dimethylaziridine. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Applications De Recherche Scientifique
1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.
Aziridine derivatives: These compounds contain the aziridine ring and may have different substituents compared to this compound.
The uniqueness of this compound lies in its combination of the pyrrolidine and dimethylaziridine moieties, which imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
20030-86-8 |
|---|---|
Formule moléculaire |
C9H18N2 |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1-[(2,2-dimethylaziridin-1-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C9H18N2/c1-9(2)7-11(9)8-10-5-3-4-6-10/h3-8H2,1-2H3 |
Clé InChI |
CGQLDNLOIZBFSF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN1CN2CCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


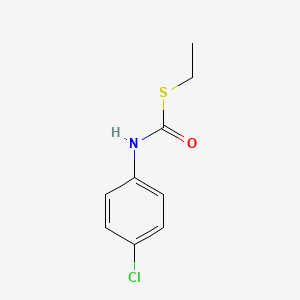
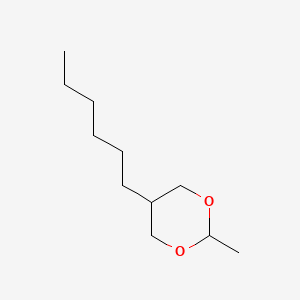
![4-[4-(4-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B14705988.png)
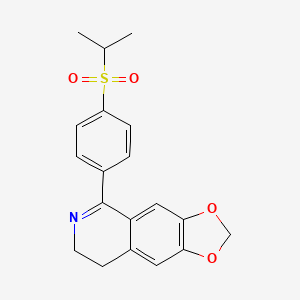
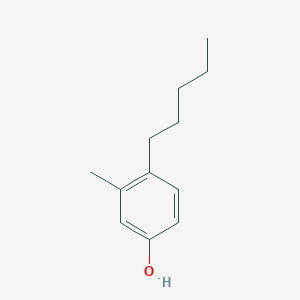
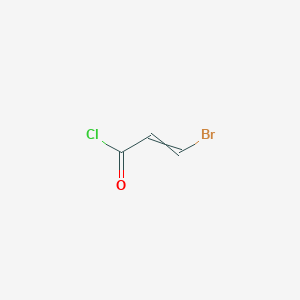

![Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate](/img/structure/B14706010.png)
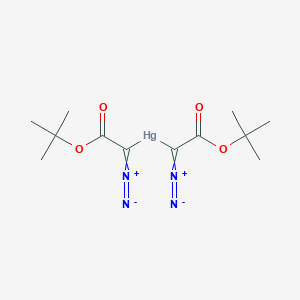

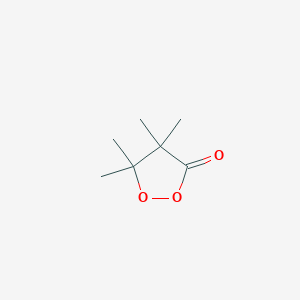
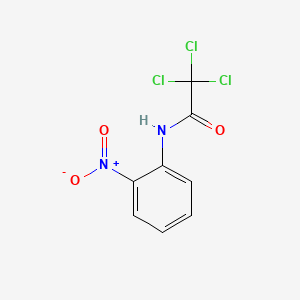
![[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride](/img/structure/B14706040.png)

